1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
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Overview
Description
3-(Tert-butylsulfonyl)-1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with tert-butylsulfonyl and biphenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylsulfonyl)-1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Tert-butylsulfonyl Group: This step may involve sulfonylation reactions using tert-butylsulfonyl chloride in the presence of a base.
Attachment of the Biphenylsulfonyl Group: This can be done through sulfonylation reactions using 4’-fluoro-[1,1’-biphenyl]-4-sulfonyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl groups.
Reduction: Reduction reactions may target the sulfonyl groups or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various organic reactions.
Material Science: It may be involved in the synthesis of advanced materials with specific properties.
Biology and Medicine
Pharmacology: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemical Research: It may be used as a probe or reagent in biochemical assays.
Industry
Chemical Manufacturing: The compound may be used in the production of other chemicals or as an intermediate in complex syntheses.
Pharmaceutical Industry: It may be involved in the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism by which 3-(Tert-butylsulfonyl)-1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidine exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butylsulfonyl)-1-phenylpyrrolidine: A similar compound with a phenyl group instead of the biphenylsulfonyl group.
3-(Tert-butylsulfonyl)-1-(4-fluorophenyl)pyrrolidine: A compound with a single fluorophenyl group.
Uniqueness
The presence of both tert-butylsulfonyl and biphenylsulfonyl groups in 3-(Tert-butylsulfonyl)-1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidine may confer unique chemical and biological properties, such as increased stability or specific binding affinities.
Properties
IUPAC Name |
3-tert-butylsulfonyl-1-[4-(4-fluorophenyl)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S2/c1-20(2,3)27(23,24)19-12-13-22(14-19)28(25,26)18-10-6-16(7-11-18)15-4-8-17(21)9-5-15/h4-11,19H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDYDHSGCDUZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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